molecular formula C16H15FN2O5 B242242 Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate

Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate

Cat. No. B242242
M. Wt: 334.3 g/mol
InChI Key: UQWVYXHQUYNLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate, also known as EFQMNC, is a chemical compound that belongs to the quinolone family. It is a synthetic derivative of the natural compound quinine, which is known for its antimalarial properties. EFQMNC has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and bacterial infections.

Mechanism of Action

The mechanism of action of Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate is not fully understood. However, it is believed that Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has also been found to inhibit the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid in Alzheimer's disease.
Biochemical and Physiological Effects:
Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been found to have several biochemical and physiological effects. In cancer research, Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymatic reactions that leads to programmed cell death. Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In Alzheimer's disease research, Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been found to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Furthermore, Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate is its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and bacterial infections. Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been extensively studied for its potential therapeutic effects, and has been found to have several biochemical and physiological effects. However, one limitation of Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate is its complex synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate. One area of research is the development of more efficient synthesis methods, which may increase the availability of Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate for research purposes. Another area of research is the identification of the specific enzymes and proteins that are targeted by Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate, which may provide insight into its mechanism of action. Furthermore, research on the potential use of Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate in combination with other drugs may lead to the development of more effective treatment options for various diseases.

Synthesis Methods

Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate is synthesized through a multistep process that involves the reaction of several chemical compounds. The synthesis begins with the reaction of cyclopropylamine and ethyl 2-oxoacetate to form a cyclopropyl-β-ketoester intermediate. This intermediate is then reacted with 7-chloro-8-methylquinoline to form a cyclopropyl-quinoline intermediate. The final step involves the nitration of the cyclopropyl-quinoline intermediate with nitric acid to form Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate.

Scientific Research Applications

Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been extensively studied for its potential use in the treatment of various diseases. In cancer research, Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Furthermore, Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been studied for its antibacterial properties, as it has been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate

Molecular Formula

C16H15FN2O5

Molecular Weight

334.3 g/mol

IUPAC Name

ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C16H15FN2O5/c1-3-24-16(21)11-7-18(9-4-5-9)14-8(2)13(17)12(19(22)23)6-10(14)15(11)20/h6-7,9H,3-5H2,1-2H3

InChI Key

UQWVYXHQUYNLHJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)[N+](=O)[O-])F)C)C3CC3

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)[N+](=O)[O-])F)C)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.